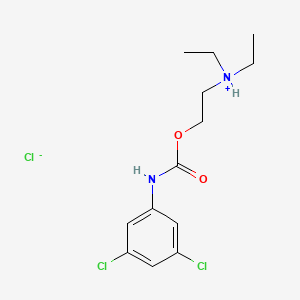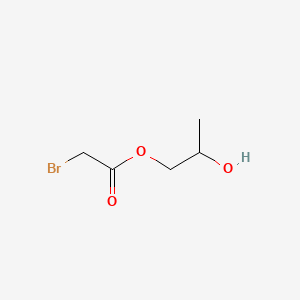
Bupleuroside XIII
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bupleuroside XIII is a natural triterpenoid saponin isolated from the roots of Bupleurum scorzonerifolium, a plant commonly used in traditional Chinese medicine. This compound is known for its hepatoprotective properties, making it a subject of interest in the field of medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bupleuroside XIII is typically isolated from the glycosidic fraction of Bupleurum scorzonerifolium roots. The isolation process involves several steps, including extraction, enrichment, and purification of saikosaponins. Advanced techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Mass Spectrometry (MS) are used to identify and characterize the compound .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it generally follows the same principles as laboratory-scale extraction. The process involves large-scale extraction from plant material, followed by purification using chromatographic techniques. The use of high-performance liquid chromatography (HPLC) is common in industrial settings to ensure the purity and quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Bupleuroside XIII undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are essential for modifying the compound to study its structure-activity relationships and enhance its biological activity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the glycosidic bonds in this compound.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced or altered biological activities .
Aplicaciones Científicas De Investigación
Bupleuroside XIII has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the structure-activity relationships of triterpenoid saponins.
Biology: Investigated for its role in cell signaling pathways and its effects on cellular processes.
Medicine: Known for its hepatoprotective, anti-inflammatory, and immunomodulatory properties. .
Industry: Used in the development of herbal formulations and dietary supplements.
Mecanismo De Acción
Bupleuroside XIII exerts its effects primarily through its interaction with cellular membranes and proteins. It modulates various signaling pathways, including those involved in inflammation and immune response. The compound’s hepatoprotective activity is attributed to its ability to inhibit the cytotoxic effects of certain toxins on liver cells .
Comparación Con Compuestos Similares
Similar Compounds
- Bupleuroside III
- Bupleuroside VI
- Bupleuroside IX
- Saikosaponin a
- Saikosaponin d
Uniqueness
Bupleuroside XIII is unique due to its specific structural features, such as the presence of a 16β-hydroxyl group and a 3-O-diglycoside moiety, which are essential for its hepatoprotective activity. Compared to other similar compounds, this compound has shown more potent effects in protecting liver cells from cytotoxicity .
Propiedades
Fórmula molecular |
C42H70O14 |
|---|---|
Peso molecular |
799.0 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aS,6aR,6bR,8S,8aS,14R,14aR,14bS)-8,14-dihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H70O14/c1-20-28(48)33(56-35-31(51)30(50)29(49)24(17-43)54-35)32(52)36(53-20)55-27-9-10-38(4)25(39(27,5)18-44)8-11-40(6)34(38)23(46)14-21-22-15-37(2,3)12-13-42(22,19-45)26(47)16-41(21,40)7/h15,20-21,23-36,43-52H,8-14,16-19H2,1-7H3/t20-,21-,23-,24-,25-,26+,27+,28+,29-,30+,31-,32-,33+,34-,35+,36+,38+,39+,40-,41-,42-/m1/s1 |
Clave InChI |
WTDAWGUIRRPECW-RHXGZTFBSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3[C@@H](C[C@H]5[C@]4(C[C@@H]([C@@]6(C5=CC(CC6)(C)C)CO)O)C)O)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C(CC5C4(CC(C6(C5=CC(CC6)(C)C)CO)O)C)O)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






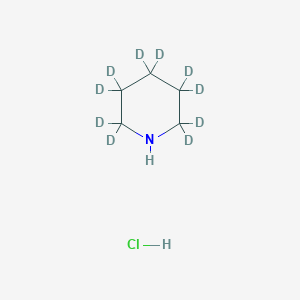
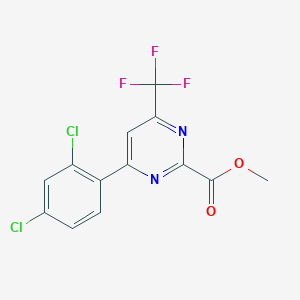

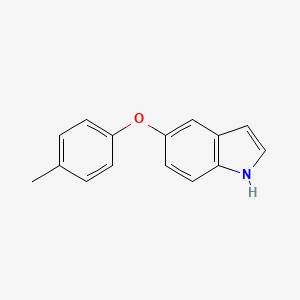
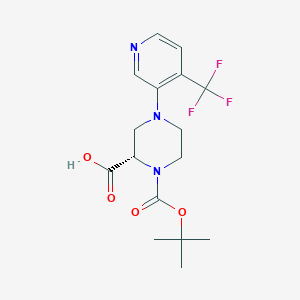
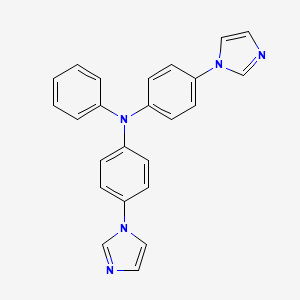

![1-[2-Aminopropyl(benzyl)amino]propan-2-ol](/img/structure/B13730372.png)
